5,7-dimethyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine
Description
Systematic Nomenclature and IUPAC Classification
The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for naming complex heterocyclic compounds containing multiple functional groups and substituents. The compound's full systematic name accurately describes its molecular structure by identifying the parent benzothiazole ring system, specifying the positions and nature of all substituents, and indicating the connectivity between different structural components. The name begins with the identification of the methyl substituents at positions 5 and 7 of the benzothiazole ring, followed by the designation of the amino group at position 2, which carries the pyridin-2-ylmethyl substituent.
According to the systematic naming conventions, the molecular formula C₁₅H₁₅N₃S reflects the compound's elemental composition, with fifteen carbon atoms, fifteen hydrogen atoms, three nitrogen atoms, and one sulfur atom arranged in the specific connectivity pattern defined by the structural formula. The molecular weight of 269.37 grams per mole provides important information for stoichiometric calculations and analytical determinations. The Chemical Abstracts Service registry number 1105191-18-1 serves as a unique identifier that distinguishes this specific compound from closely related structural analogs and isomers.
The systematic naming also incorporates the stereochemical and positional information necessary to unambiguously identify the compound's structure. The SMILES notation CC1=C(SC(NCC2=NC=CC=C2)=N3)C3=CC(C)=C1 provides a machine-readable representation of the molecular structure that encodes all connectivity information in a compact format. This notation system has become increasingly important for database searches and computational chemistry applications, allowing researchers to quickly identify and retrieve information about specific compounds from large chemical databases.
Table 1: Systematic Nomenclature Data for this compound
The classification of this compound within the broader context of organic chemistry places it in the category of heterocyclic compounds, specifically as a member of the benzothiazole family with additional pyridine functionality. The compound represents a hybrid structure that combines elements from two important classes of nitrogen-containing heterocycles, making it a valuable example of structural diversity within medicinal chemistry. The presence of multiple heteroatoms (nitrogen and sulfur) within the ring systems contributes to the compound's electronic properties and potential for hydrogen bonding interactions with biological targets.
Historical Context in Heterocyclic Compound Research
The development of this compound must be understood within the broader historical context of heterocyclic chemistry, which began its formal development in the early nineteenth century with the isolation and characterization of simple heterocyclic compounds from natural sources. The history of heterocyclic chemistry commenced in the 1800s with several landmark discoveries that established the foundation for modern heterocyclic research. Among the notable early developments was Brugnatelli's isolation of alloxan from uric acid in 1818, followed by Dobereiner's production of furfural from starch using sulfuric acid in 1832, and Runge's obtainment of pyrrole through dry distillation of bones in 1834.
The specific history of benzothiazole chemistry traces its origins to the pioneering work of A. W. Hofmann, who first reported 2-substituted benzothiazoles in 1879 through simple cyclization mechanisms. This early work established the fundamental synthetic approaches that would later be expanded and refined to enable the preparation of more complex benzothiazole derivatives. Hofmann's initial investigations demonstrated the feasibility of constructing the benzothiazole ring system through cyclization reactions, providing the methodological foundation for subsequent developments in this area of heterocyclic chemistry. The work represented a significant milestone in the systematic exploration of sulfur-containing heterocycles and their potential applications.
The evolution of benzothiazole chemistry continued through the twentieth century with increasingly sophisticated synthetic methodologies and a growing understanding of structure-activity relationships. The discovery that 2-sulfanylbenzothiazoles could serve as vulcanization accelerators for natural and synthetic rubber in 1921 marked an important commercial application that drove further research into benzothiazole derivatives. This industrial application demonstrated the practical value of benzothiazole compounds and encouraged continued investigation into their chemical properties and potential uses. The success of benzothiazoles in rubber processing provided economic incentives for developing improved synthetic methods and exploring new structural variants.
The pharmaceutical potential of benzothiazole derivatives began to receive significant attention as researchers recognized their diverse biological activities and their presence in naturally occurring compounds. Firefly luciferin, which can be considered a derivative of benzothiazole, represents one of the most striking examples of benzothiazole functionality in biological systems. The isolation of parent benzothiazole from American cranberries in 1967 and the discovery of naturally occurring benzothiazole derivatives such as 6-hydroxybenzothiazole-5-acetic acid (antibiotic C304A or M4582) further highlighted the biological relevance of this heterocyclic system. These discoveries provided compelling evidence for the importance of benzothiazole structures in medicinal chemistry and encouraged systematic investigations into their pharmacological properties.
Table 2: Historical Milestones in Benzothiazole Chemistry
The contemporary synthesis of compounds like this compound represents the culmination of nearly two centuries of heterocyclic chemistry development. Modern synthetic approaches to benzothiazole derivatives typically employ condensation reactions of 2-aminothiophenol with various electrophilic partners, including aldehydes, nitriles, carboxylic acids, esters, and acyl chlorides. The synthesis of complex derivatives requires sophisticated reaction design and optimization to achieve the desired substitution patterns and functional group arrangements. Recent advances in synthetic methodology have enabled the preparation of increasingly complex benzothiazole derivatives with precisely controlled structural features.
The recognition that heterocyclic compounds constitute the largest and most varied family of organic compounds has driven continued research into new synthetic methods and applications. The fact that more than two-thirds of the approximately twenty million chemical compounds identified by the end of the second millennium are fully or partially aromatic, with approximately half being heterocycles, underscores the fundamental importance of this class of compounds in modern chemistry. This statistical reality reflects the central role that heterocyclic compounds play in both natural products and synthetic pharmaceuticals, making the continued development of new heterocyclic compounds a priority for medicinal chemistry research.
Properties
IUPAC Name |
5,7-dimethyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3S/c1-10-7-11(2)14-13(8-10)18-15(19-14)17-9-12-5-3-4-6-16-12/h3-8H,9H2,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAHUJWLSLFJCJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(S2)NCC3=CC=CC=N3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-dimethyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.
Introduction of Methyl Groups: The methyl groups at positions 5 and 7 can be introduced through alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.
Attachment of Pyridin-2-ylmethyl Group: The pyridin-2-ylmethyl group can be introduced by reacting the intermediate benzothiazole compound with pyridine-2-carboxaldehyde in the presence of a reducing agent like sodium borohydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions can occur at the nitrogen atom, potentially leading to the formation of secondary amines.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, such as halogenation or nitration, at positions 4 and 6.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions to achieve selective substitution.
Major Products
Oxidation: Formation of 5,7-dimethyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-yl alcohol or carboxylic acid.
Reduction: Formation of secondary amines.
Substitution: Formation of halogenated or nitrated derivatives of the benzothiazole ring.
Scientific Research Applications
Medicinal Chemistry
5,7-Dimethyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine has been studied for its potential as a drug candidate due to its structural similarity to known bioactive compounds.
Anticancer Activity
Research indicates that benzothiazole derivatives exhibit significant anticancer properties. Studies have shown that this compound can inhibit the proliferation of various cancer cell lines, making it a candidate for further development in cancer therapy .
Antimicrobial Properties
The compound has also demonstrated antimicrobial activity against several bacterial strains. Its mechanism may involve the disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the benzothiazole core.
- Alkylation with pyridine derivatives.
Various derivatives of this compound are being synthesized to enhance its biological activity and reduce toxicity .
Pharmacological Studies
Pharmacological studies have focused on understanding the compound's mechanism of action. Initial findings suggest that it may act through multiple pathways, including:
- Inhibition of specific enzymes involved in tumor growth.
- Modulation of cell signaling pathways related to apoptosis .
Case Study 1: Anticancer Research
In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound and tested their efficacy against colorectal cancer cells. The most active derivative showed a significant reduction in cell viability and induced apoptosis .
Case Study 2: Antimicrobial Evaluation
A study published in Antibiotics evaluated the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited strong inhibitory effects on Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics .
Development of Novel Derivatives
Continued research into modifying the chemical structure may yield compounds with improved efficacy and reduced side effects.
Clinical Trials
Further preclinical studies followed by clinical trials are necessary to establish safety profiles and therapeutic effectiveness.
Mechanistic Studies
Detailed studies on the mechanisms of action will provide insights into how these compounds interact at the molecular level, paving the way for targeted therapies.
Mechanism of Action
The mechanism of action of 5,7-dimethyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context. For example, in antimicrobial research, it may inhibit bacterial enzymes, while in cancer research, it may interfere with cell signaling pathways.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
The positions of substituents on the benzothiazole ring critically influence molecular interactions:
N-Substituent Variations
The exocyclic nitrogen substituent impacts solubility and target binding:
- Morpholin-4-ylethyl group (e.g., 5,7-dimethyl-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine): The morpholine ring enhances solubility but may reduce CNS penetration due to increased polarity. This compound was discontinued, possibly due to suboptimal pharmacokinetics .
- Propargylamine moieties (in riluzole-rasagiline hybrids): Improve neuroprotective and MAO-B inhibitory activity but introduce synthetic complexity .
Physicochemical Properties
| Compound Name | Molecular Weight | logP (Predicted) | Key Features |
|---|---|---|---|
| 5,7-Dimethyl-N-(pyridin-2-ylmethyl)... | 269.37 | ~2.5 | High lipophilicity, BBB potential |
| 4-Methoxy-N-(pyridin-2-ylmethyl)... | 271.34 | ~1.8 | Reduced lipophilicity |
| 5,7-Difluoro-6-methoxy... | 266.24 | ~1.2 | Enhanced metabolic stability |
Biological Activity
5,7-Dimethyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine (CAS: 1105191-18-1) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a benzothiazole core, which is known for its diverse biological activities. The structure can be represented as follows:
This molecular configuration allows for interactions with various biological targets, making it a candidate for drug development.
Anticancer Properties
Recent studies have demonstrated that benzothiazole derivatives exhibit promising anticancer activity. For instance, similar compounds have shown cytotoxic effects against various cancer cell lines, including:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 5a | MCF-7 | 0.48 |
| 5b | HCT-116 | 0.78 |
| Prodigiosin | MCF-7 | 1.93 |
These findings suggest that modifications to the benzothiazole structure can enhance anticancer potency. The presence of electron-withdrawing groups has been identified as crucial for improving biological activity .
The mechanism through which this compound exerts its effects may involve the induction of apoptosis in cancer cells. Flow cytometry assays have indicated that related compounds trigger apoptosis via the activation of caspase pathways, particularly in breast cancer cell lines such as MCF-7 and MDA-MB-231 .
Case Studies and Research Findings
Several studies have highlighted the efficacy of benzothiazole derivatives in inhibiting specific pathways associated with cancer proliferation:
- Inhibition of Kinases : Compounds similar to this compound have been tested for their ability to inhibit Bcr-Abl kinases, which are implicated in chronic myeloid leukemia (CML). These studies revealed IC50 values in the nanomolar range, indicating potent inhibition .
- Antimicrobial Activity : Research has also explored the antimicrobial properties of benzothiazole derivatives. For instance, compounds with similar structures showed significant activity against Gram-positive bacteria with MIC values ranging from 7.9 µM to over 100 µM depending on structural modifications .
- Neuroprotective Effects : There is emerging evidence suggesting that benzothiazole derivatives may inhibit amyloid beta peptide interactions relevant to Alzheimer's disease. This indicates a potential neuroprotective role for compounds like this compound .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5,7-dimethyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine, and how are intermediates characterized?
- Methodology : Synthesis typically involves nucleophilic substitution or condensation reactions. For example, coupling 2-aminobenzothiazole derivatives with pyridinylmethyl halides under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). Key intermediates (e.g., 5,7-dimethyl-1,3-benzothiazol-2-amine) are validated via ¹H/¹³C NMR (to confirm substitution patterns) and mass spectrometry (to verify molecular weight). Purity is assessed by HPLC or TLC .
Q. How is the structure of this compound confirmed experimentally?
- Methodology : X-ray crystallography is the gold standard for unambiguous structural confirmation. For example, single-crystal analysis reveals bond angles (e.g., C–N–C in the benzothiazole ring ≈ 127°) and torsional parameters between the pyridinylmethyl and benzothiazole moieties. Spectroscopic methods like FTIR (to confirm N–H and C=S stretches) and 2D NMR (e.g., HSQC, HMBC for connectivity) are complementary .
Advanced Research Questions
Q. How can computational methods optimize the synthetic route for this compound?
- Methodology : Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states. For instance, Gibbs free energy profiles for nucleophilic substitution steps can identify optimal solvents (e.g., DMF vs. THF) or catalysts (e.g., KI). Reaction path searches using software like Gaussian or ORCA reduce trial-and-error experimentation .
Q. What strategies resolve contradictions in spectral data during structural validation?
- Case Study : If NMR signals for methyl groups (5,7-dimethyl) overlap with pyridinyl protons, use deuterated solvents (e.g., DMSO-d₆) to enhance resolution. For ambiguous NOE correlations, variable-temperature NMR or X-ray crystallography clarifies spatial arrangements .
Q. How does the compound’s bioactivity correlate with structural modifications?
- Experimental Design : Compare antimicrobial or anticancer activity (via MIC assays or MTT assays ) against analogs lacking the pyridinylmethyl group. Molecular docking (e.g., AutoDock Vina ) identifies binding interactions with targets like bacterial DNA gyrase or human kinases. Contradictions between in silico predictions and in vitro results may arise from solvation effects, requiring MD simulations for clarification .
Q. What crystallographic insights explain its stability or reactivity?
- Data Analysis : X-ray structures reveal intermolecular interactions (e.g., π-π stacking between benzothiazole rings, hydrogen bonds involving the amine group). For example, bond lengths (C–S ≈ 1.68 Å) and dihedral angles (pyridine-benzothiazole ≈ 45°) influence conformational stability .
Methodological Challenges
Q. How to address low yields in the final coupling step?
- Troubleshooting :
- Solvent screening : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity.
- Catalyst optimization : Add KI to facilitate halide displacement.
- Temperature control : Gradual heating (70–90°C) prevents decomposition.
Documented yields for similar compounds range from 40–65%, requiring iterative optimization .
Q. What analytical techniques differentiate polymorphs of this compound?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
